![molecular formula C15H12F6N2O2S B2476647 (1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methyl acetate CAS No. 957010-42-3](/img/structure/B2476647.png)
(1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methyl acetate
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Overview
Description
This compound is a complex organic molecule that contains several functional groups. It has a pyrazole ring, which is a five-membered ring with two nitrogen atoms. It also contains a trifluoromethyl group (-CF3), a sulfanyl group (-SH), and an acetate group (-COOCH3). These groups can significantly influence the compound’s reactivity and properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For instance, the trifluoromethyl group could be introduced using a process known as trifluoromethylation . The pyrazole ring could be formed through a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole ring, trifluoromethyl, sulfanyl, and acetate groups would all contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the trifluoromethyl group is known for its high electronegativity, which could make the compound susceptible to nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the trifluoromethyl group could increase the compound’s stability and lipophilicity .Scientific Research Applications
Herbicidal Activity
One notable application of a structurally similar compound to (1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methyl acetate is in the realm of herbicides. A study by Zhou et al. (2010) synthesized phenyl and 1,4-benzoxazin-5-yl pyrazole derivatives from a similar compound, demonstrating significant herbicidal activity at low dosages, inhibiting weed growth by over 90% (Zhou, Xue, Wang, & Qu, 2010).
Anticancer and Anti-HCV Agents
Further, a study by Küçükgüzel et al. (2013) on celecoxib derivatives, structurally related to the compound , revealed their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These derivatives showed promising results in not causing tissue damage in liver, kidney, colon, and brain, in contrast to untreated controls or celecoxib (Küçükgüzel et al., 2013).
Fungicidal Activity
Liu et al. (2014) synthesized novel pyrazole derivatives, including one structurally akin to the queried compound, demonstrating moderate fungicidal activity against Rhizoctonia solani, a significant plant pathogen (Liu et al., 2014).
Antimicrobial Activity
Other research such as that by Bhat et al. (2016) and Al-Smaisim (2012) also points to the potential antimicrobial activities of pyrazole derivatives. These studies synthesized various pyrazole compounds, some bearing structural resemblance to the compound , showing broad-spectrum antimicrobial activities (Bhat et al., 2016), (Al-Smaisim, 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenyl]sulfanylpyrazol-4-yl]methyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F6N2O2S/c1-8(24)25-7-11-12(15(19,20)21)22-23(2)13(11)26-10-5-3-4-9(6-10)14(16,17)18/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXIQLAIMHALPKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(N(N=C1C(F)(F)F)C)SC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F6N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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